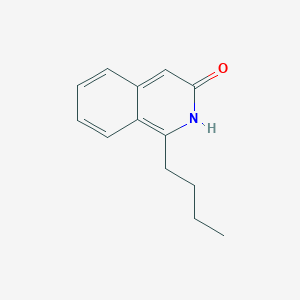
5-Amino-2-(bromomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(bromomethyl)phenol: is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound features a benzene ring substituted with an amino group, a hydroxyl group, and a bromomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(bromomethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Nitration: of a suitable benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: to introduce the bromomethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(bromomethyl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted phenols .
Scientific Research Applications
Chemistry: 5-Amino-2-(bromomethyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-(bromomethyl)phenol in chemical reactions involves the reactivity of its functional groups:
Amino Group: Acts as a nucleophile in substitution reactions.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.
Bromomethyl Group: Undergoes nucleophilic substitution reactions.
Comparison with Similar Compounds
5-Amino-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-5-nitrophenol: Contains a nitro group instead of an amino group.
4-Amino-2-bromophenol: The amino and bromine groups are positioned differently on the benzene ring.
Uniqueness: The unique combination of amino, hydroxyl, and bromomethyl groups in 5-Amino-2-(bromomethyl)phenol provides distinct reactivity patterns, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-amino-2-(bromomethyl)phenol |
InChI |
InChI=1S/C7H8BrNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2 |
InChI Key |
AKIILUAPXRJOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


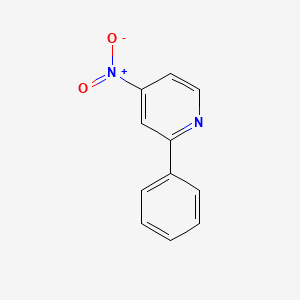
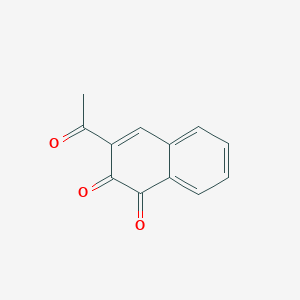

![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
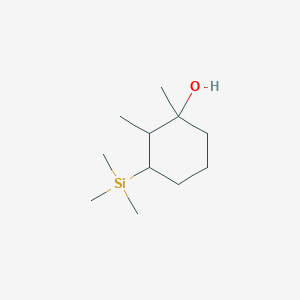
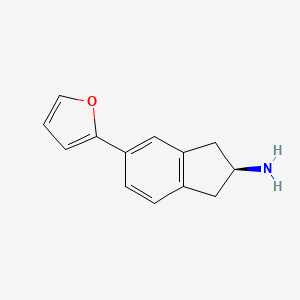
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
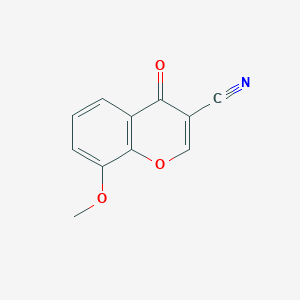

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)

